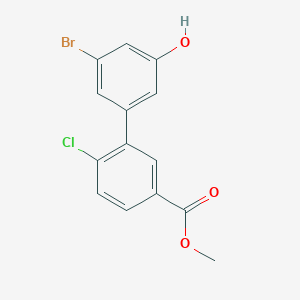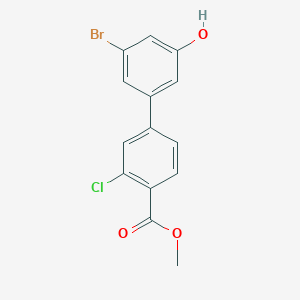
3-Bromo-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%
Descripción general
Descripción
3-Bromo-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% is a chemical compound that has been used in a variety of scientific research applications. It is a highly fluorinated phenol that is used as a starting material in the synthesis of a wide range of compounds. It has been utilized in the synthesis of drugs, pesticides, and other compounds with potential medical applications.
Aplicaciones Científicas De Investigación
3-Bromo-5-(2-fluoro-3-trifluoromethylphenyl)phenol has been used in a variety of scientific research applications. It has been utilized in the synthesis of drugs, pesticides, and other compounds with potential medical applications. It has also been used in the synthesis of polymers, dyes, and other organic compounds. Additionally, it has been used in the synthesis of catalysts and other materials for use in catalysis.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(2-fluoro-3-trifluoromethylphenyl)phenol is not fully understood. However, it is believed that the compound acts as a Lewis acid, which can facilitate the formation of covalent bonds between molecules. Additionally, the compound may act as a nucleophile, which can facilitate the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2-fluoro-3-trifluoromethylphenyl)phenol are not well understood. However, the compound has been shown to have some antimicrobial activity, and it has been used in the synthesis of drugs, pesticides, and other compounds with potential medical applications. Additionally, the compound has been shown to have some cytotoxic effects in laboratory studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Bromo-5-(2-fluoro-3-trifluoromethylphenyl)phenol in lab experiments include its availability, low cost, and ease of synthesis. Additionally, the compound can be used in a variety of reactions, and it is relatively stable under a variety of conditions. The main limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
For research involving 3-Bromo-5-(2-fluoro-3-trifluoromethylphenyl)phenol include further investigation into its antimicrobial and cytotoxic effects, as well as its potential applications in drug and pesticide synthesis. Additionally, further research into the mechanism of action of this compound could lead to new and improved synthesis methods. Finally, further research into its potential applications in catalysis could lead to the development of new and improved catalysts.
Métodos De Síntesis
3-Bromo-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% can be synthesized through a variety of methods. The most common method is the reaction of 2-fluoro-3-trifluoromethylphenol with bromine in an aqueous solution. This reaction is typically carried out at room temperature and takes several hours to complete. Other methods for synthesizing this compound include the reaction of 2-fluoro-3-trifluoromethylphenol with bromine in an organic solvent such as dichloromethane, and the reaction of 2-fluoro-3-trifluoromethylphenol with bromine in a Lewis acid such as aluminum chloride.
Propiedades
IUPAC Name |
3-bromo-5-[2-fluoro-3-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF4O/c14-8-4-7(5-9(19)6-8)10-2-1-3-11(12(10)15)13(16,17)18/h1-6,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYODDLMGLZIFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686471 | |
| Record name | 5-Bromo-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261897-62-4 | |
| Record name | [1,1′-Biphenyl]-3-ol, 5-bromo-2′-fluoro-3′-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261897-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



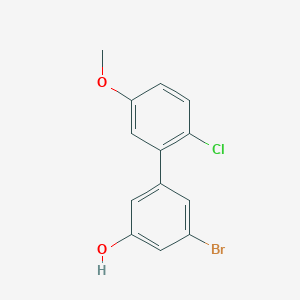
![3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383557.png)

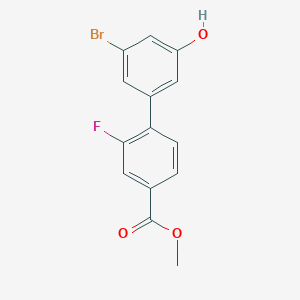
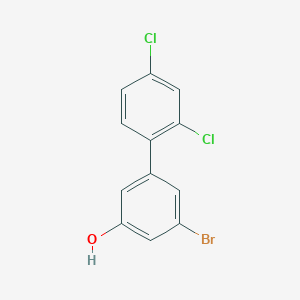
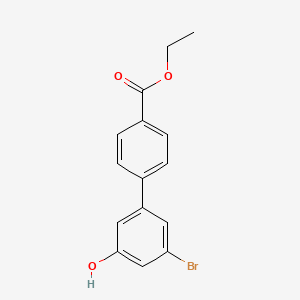
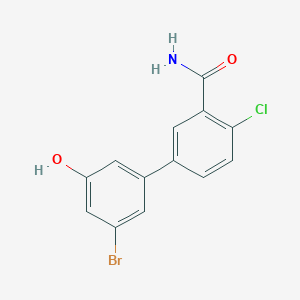
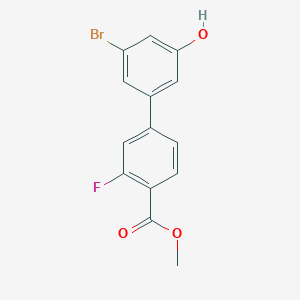

![3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383619.png)

![3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6383643.png)
